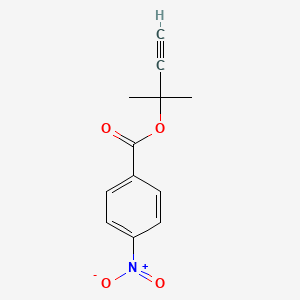
2-methylbut-3-yn-2-yl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbut-3-yn-2-yl 4-nitrobenzoate is an organic compound with the molecular formula C12H11NO4 and a molecular weight of 233.226 g/mol . It is a derivative of 4-nitrobenzoic acid and is characterized by the presence of a nitro group attached to the benzene ring and an ester linkage to a 2-methylbut-3-yn-2-yl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbut-3-yn-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methylbut-3-yn-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbut-3-yn-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol under acidic or basic conditions.
Addition: The triple bond in the 2-methylbut-3-yn-2-yl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Addition: Bromine (Br2), hydrogen bromide (HBr)
Major Products
Reduction: 2-methylbut-3-yn-2-yl 4-aminobenzoate
Hydrolysis: 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol
Addition: 2-bromo-2-methylbut-3-yn-2-yl 4-nitrobenzoate
Aplicaciones Científicas De Investigación
2-Methylbut-3-yn-2-yl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methylbut-3-yn-2-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester linkage allows for hydrolysis, releasing the active 4-nitrobenzoic acid, which can further participate in biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-3-yn-2-yl acetate: Similar structure but with an acetate group instead of a nitrobenzoate group.
(2-Methylbut-3-yn-2-yl)benzene: Lacks the nitro group and ester linkage, making it less reactive.
{[(2-Methylbut-3-yn-2-yl)oxy]methyl}benzene: Contains an ether linkage instead of an ester linkage.
Propiedades
Número CAS |
42969-18-6 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
2-methylbut-3-yn-2-yl 4-nitrobenzoate |
InChI |
InChI=1S/C12H11NO4/c1-4-12(2,3)17-11(14)9-5-7-10(8-6-9)13(15)16/h1,5-8H,2-3H3 |
Clave InChI |
RUJMFXQCSVIWGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


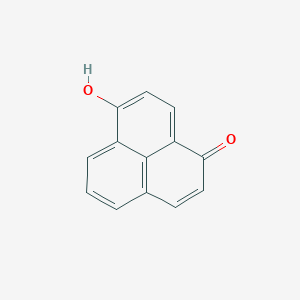

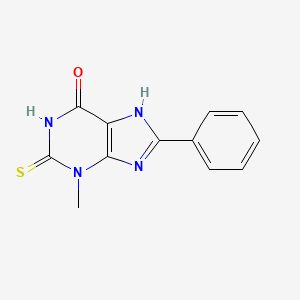


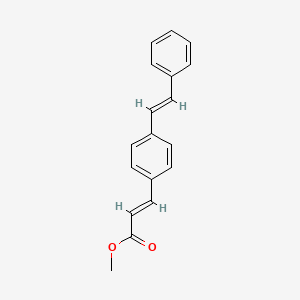
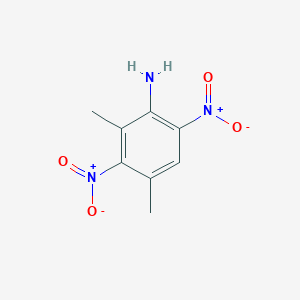
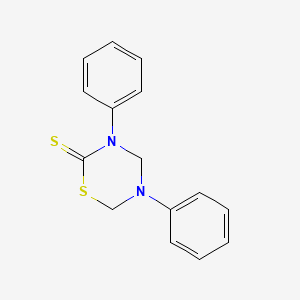
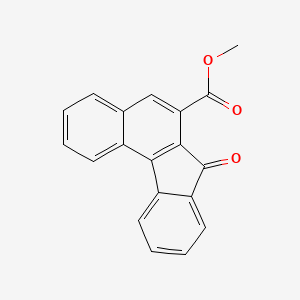
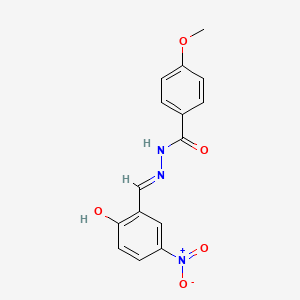
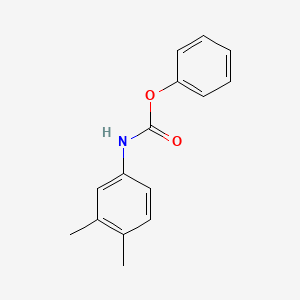
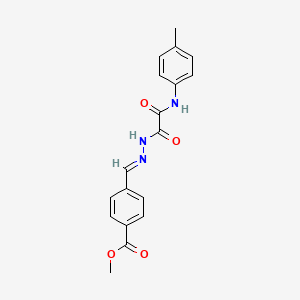
![4-[(E)-(2,4-difluorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11959124.png)

